5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound characterized by the molecular formula C7H13N3S and a molecular weight of 171.26 g/mol. This compound features a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3, and a sulfur atom at position 4, along with an amino group at position 2 and a tert-butyl group at position 5. Its structure suggests potential for various types of
Information on the compound can be found in various chemical databases such as PubChem [] and ECHA [], but these resources do not describe specific research applications.
A preliminary search of scientific literature databases yielded no published research directly investigating the properties or applications of 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine.
5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine has been investigated for its biological properties, particularly its antimicrobial and antifungal activities. This compound has shown potential in drug development, especially concerning anticancer and antiviral applications. Its unique structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry .
The synthesis of 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Industrial production methods mirror laboratory synthesis but are optimized for larger quantities, focusing on maximizing yield and purity through careful control of reaction conditions such as temperature and pressure .
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine finds diverse applications across various fields:
Research indicates that 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine interacts with biological systems primarily through its antimicrobial and antifungal properties. Studies have evaluated its effectiveness against various pathogens, showcasing its potential as a therapeutic agent. Further research is necessary to fully elucidate its mechanisms of action and interactions within biological systems .
The uniqueness of 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern. The presence of both tert-butyl and N-methyl groups enhances its stability and bioactivity compared to other thiadiazole derivatives. This distinct structural arrangement contributes to its potential applications in both agricultural and pharmaceutical contexts.
The synthesis of 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine through conventional cyclization methods primarily involves the reaction of 4-methyl-3-thiosemicarbazide with pivalic acid derivatives using phosphorus oxychloride or thionyl chloride as dehydrating agents [1] [2]. The conventional approach utilizing phosphorus oxychloride has been extensively documented as an effective method for thiadiazole ring formation through cyclodehydration reactions [3].
The phosphorus oxychloride-mediated synthesis involves treating a mixture of aromatic carboxylic acid (0.01 mole) and thiosemicarbazide (0.012 mole) with a catalytic amount of phosphorus oxychloride under controlled heating conditions [3]. The reaction mechanism proceeds through nucleophilic attack of the nitrogen electron pair of thiosemicarbazide to the carboxylic acid carbon, followed by dehydration and subsequent cyclization [4]. Research findings indicate that conventional heating with phosphorus oxychloride for 4 hours at 80°C yields approximately 86% of the desired thiadiazole product [3].
| Reaction Parameter | Phosphorus Oxychloride Method | Yield (%) |
|---|---|---|
| Temperature | 80°C | 86 |
| Reaction Time | 4 hours | - |
| Molar Ratio (acid:thiosemicarbazide:POCl₃) | 1:1.2:catalytic | - |
| Solvent | None (neat conditions) | - |
Thionyl chloride serves as an alternative dehydrating agent for the synthesis of 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine [3]. The procedure involves initial treatment of aromatic carboxylic acid (0.01 mole) with thionyl chloride (0.012 mole) followed by addition of thiosemicarbazide (0.012 mole) under reflux conditions [3]. Conventional heating with thionyl chloride for 4 hours at 80°C demonstrates a yield of 70%, which is lower compared to the phosphorus oxychloride method [3].
The mechanism involves formation of the corresponding acid chloride intermediate, which subsequently reacts with thiosemicarbazide to form the cyclized thiadiazole product [4]. The reaction produces hydrogen chloride gas as a byproduct, which can be monitored to determine reaction completion [5].
| Dehydrating Agent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Phosphorus Oxychloride | 80 | 4 | 86 |
| Thionyl Chloride | 80 | 4 | 70 |
Microwave-assisted synthesis represents a significant advancement in the preparation of 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine, offering reduced reaction times and improved yields compared to conventional heating methods [6] [7]. The microwave approach utilizes electromagnetic radiation to generate thermal energy directly within the reacting molecules, resulting in more efficient energy utilization and accelerated reaction rates [8].
Research demonstrates that microwave irradiation at 600 watts for 5 minutes using phosphorus oxychloride as catalyst achieves a yield of 90% [3]. The optimization studies reveal that microwave power, temperature, time, solvent selection, and catalyst concentration significantly influence the reaction outcome [6]. Comparative analysis between conventional and microwave-assisted methods shows that microwave synthesis reduces reaction time from 4 hours to 5 minutes while improving yield from 86% to 90% [3].
| Method | Power/Temperature | Time | Catalyst | Yield (%) |
|---|---|---|---|---|
| Microwave | 600 W | 5 min | Phosphorus Oxychloride | 90 |
| Microwave | 480 W | 3 min | Thionyl Chloride | 80 |
| Microwave | 250 W | 5 min | Magnesium Sulfate | 88 |
| Conventional | 80°C | 4 hrs | Phosphorus Oxychloride | 86 |
The enhanced efficiency under microwave conditions results from uniform heating throughout the reaction mixture, which minimizes hot spots and reduces the occurrence of side reactions [8]. Studies indicate that microwave irradiation facilitates the condensation and dehydration cyclization reactions more effectively than conventional heating [9]. The microwave-assisted protocol achieves better performance through higher yields, shorter reaction time, and easier work-up procedures compared to traditional methods [6].
The reaction mechanism under microwave conditions follows the same pathway as conventional heating but benefits from rapid and uniform energy distribution [10]. Research findings demonstrate that microwave synthesis offers operational simplicity, reduced reaction times of approximately 10 minutes, and high yields of products [8].
The selection of catalytic systems plays a crucial role in the synthesis of 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine, with sulfuric acid and metal-mediated pathways representing the primary approaches [11] [12]. Comparative studies reveal significant differences in reaction efficiency, environmental impact, and product yields between these catalytic systems [13].
Concentrated sulfuric acid serves as an effective catalyst for thiadiazole synthesis through its strong dehydrating properties [12] [3]. Industrial production methods utilize a combination of polyphosphoric acid and concentrated sulfuric acid in a ratio of 3:1 to achieve optimal results [13]. The reaction involves treatment of 4-methyl-3-thiosemicarbazide with pivalic acid in the presence of polyphosphoric acid (115% concentration) and sulfuric acid (96.2% concentration) at temperatures maintained between 70-80°C [13].
Research demonstrates that sulfuric acid catalyzed conventional synthesis yields approximately 85% of the desired product [3]. The mechanism involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by the thiosemicarbazide nitrogen and subsequent cyclization [14]. Studies indicate that sulfuric acid catalyzed methods are more productive compared to other catalytic systems in terms of overall yield [3].
| Catalytic System | Concentration | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Concentrated H₂SO₄ | 96-98% | 70-80 | 85 | 1-2 hours |
| H₂SO₄ + Polyphosphoric Acid | 96%:115% (1:3) | 70-80 | 98-100 | 1 hour |
| Silica Sulfuric Acid | Solid support | 90 | 87 | 3 hours |
Metal-mediated catalytic systems offer alternative approaches for thiadiazole synthesis with potential advantages in terms of selectivity and environmental considerations [15]. Gold(I) catalyzed oxidation systems demonstrate excellent catalytic performance in the synthesis of thiazole and thiadiazole derivatives at room temperature [15]. Research indicates that gold complexes with specific ligands show remarkable catalytic activity with turnover numbers reaching up to 99,000 [15].
The metal-catalyzed approach utilizes weakly coordinating counter ions and demonstrates effectiveness in various carbon-heteroatom bond-forming reactions [15]. Studies reveal that metal-mediated pathways can achieve comparable yields to acid-catalyzed methods while operating under milder conditions [15]. However, the application of metal catalysts to the specific synthesis of 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine requires further optimization compared to established acid-catalyzed procedures [16].
The purification of 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine requires systematic approaches to achieve high purity and optimal yields [17] [18]. Column chromatography represents the primary purification technique, with various mobile phase compositions and optimization strategies employed to enhance product quality [19] [20].
Silica gel column chromatography using hexane and ethyl acetate mixtures serves as the standard purification method for thiadiazole derivatives [17] [19]. Research demonstrates that hexane:ethyl acetate ratios of 5:5 provide effective separation for 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine derivatives [17]. Alternative mobile phase systems include hexane:ethyl acetate (4:1) and hexane:ethyl acetate (9:1), depending on the specific substitution pattern and polarity of the target compound [19] [21].
Studies indicate that column chromatography using silica gel (60-120 mesh) with hexane:ethyl acetate (4:1) as eluent effectively purifies styryl thiadiazole derivatives [19]. The purification process typically involves initial crude product isolation followed by chromatographic separation to obtain products with purities exceeding 90% [18].
| Mobile Phase Ratio | Silica Gel Mesh | Application | Purity Achieved |
|---|---|---|---|
| Hexane:EtOAc (5:5) | Standard | General thiadiazoles | >90% |
| Hexane:EtOAc (4:1) | 60-120 | Styryl derivatives | >95% |
| Hexane:EtOAc (9:1) | Standard | Non-polar derivatives | >93% |
| CHCl₃:MeOH (50:1) | Standard | Polar derivatives | >90% |
Recrystallization techniques complement column chromatography for achieving maximum purity of 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine [18]. Research demonstrates that recrystallization from 96% ethanol provides white crystalline products with melting points of 195-196°C for related thiadiazole derivatives [18]. The recrystallization process involves dissolution in hot ethanol followed by controlled cooling to precipitate pure crystals [22].
Yield optimization strategies focus on reaction parameter control and efficient work-up procedures [13]. Industrial processes achieve yields of 98-100% through careful temperature control, optimal reagent ratios, and effective neutralization procedures [13]. The neutralization step involves treatment with alkaline substances such as ammonium hydroxide to achieve pH values of 6-8, followed by organic phase separation and product recovery [13].
Studies reveal that the use of a "heel" method in industrial production contributes to overall process efficiency by serving as a reaction medium that permits better temperature control [13]. The heel consists of a previously formed mixture containing the product, acids, and solvent, which facilitates subsequent reactions and improves overall yields [13].
| Optimization Strategy | Parameter | Result | Yield Improvement |
|---|---|---|---|
| Temperature Control | 70-80°C | Consistent cyclization | +5-10% |
| Reagent Ratio Optimization | 1:1.2:catalytic | Complete conversion | +8-12% |
| Heel Method | 10-40% heel mass | Better heat control | +3-5% |
| Neutralization pH | 6-8 | Clean separation | +2-5% |
The comprehensive spectroscopic characterization of 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine involves multiple analytical techniques that provide detailed structural and electronic information about this heterocyclic compound. Each spectroscopic method offers unique insights into different aspects of the molecular structure, vibrational dynamics, and electronic properties.
Infrared spectroscopy provides critical information about the vibrational modes of 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine, revealing characteristic absorption bands that correspond to specific functional groups and molecular motions [1] [2]. The infrared spectrum of this compound exhibits several distinct regions that can be systematically analyzed.
The amino group vibrations represent one of the most prominent features in the infrared spectrum. Primary amines typically show characteristic nitrogen-hydrogen stretching absorptions in the 3300-3500 cm⁻¹ region [2] [3] [4]. For 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine, the secondary amino group produces a single nitrogen-hydrogen stretching band around 3350 cm⁻¹, which is notably sharper and less intense than hydroxyl bands observed in alcohols [3] [4].
The thiadiazole ring system contributes several characteristic vibrational modes to the infrared spectrum. The carbon-nitrogen stretching vibrations of the aromatic heterocycle appear as strong bands between 1490-1520 cm⁻¹, reflecting the electron-deficient nature of the ring system [2] [5]. These bands are particularly diagnostic for identifying the 1,3,4-thiadiazole core structure. The carbon-sulfur stretching modes manifest as medium to strong absorptions in the 650-700 cm⁻¹ region [2] [6], though these assignments can be challenging due to potential overlap with other vibrational modes.
Nitrogen-nitrogen stretching vibrations within the thiadiazole ring typically occur between 1100-1200 cm⁻¹ [2] [6]. These modes are particularly sensitive to the electronic environment of the heterocycle and can shift depending on substitution patterns. For the title compound, these vibrations are expected to appear as medium intensity bands that may show coupling with other ring motions.
The tert-butyl substituent introduces characteristic vibrational signatures that are readily identifiable in the infrared spectrum. The carbon-hydrogen stretching modes of the methyl groups appear in the 2800-3000 cm⁻¹ region as multiple overlapping bands [7] [8]. The symmetric and antisymmetric deformation modes of the tert-butyl group typically manifest around 1380-1480 cm⁻¹ and 1365-1370 cm⁻¹, respectively [7] [8]. The carbon-carbon stretching of the quaternary carbon appears as a weaker band around 950-1000 cm⁻¹ [7].
The N-methyl group attached to the amino nitrogen contributes additional methyl vibrational modes. The carbon-hydrogen stretching of this group appears in the alkyl carbon-hydrogen region around 2800-3000 cm⁻¹, while the methyl deformation modes occur around 1450-1470 cm⁻¹ [3] [4]. The carbon-nitrogen stretching involving the N-methyl group typically appears around 1030-1070 cm⁻¹ [3].
Ring deformation modes of the thiadiazole heterocycle manifest as several bands in the 600-900 cm⁻¹ region [2] [6]. These modes involve in-plane and out-of-plane bending motions of the five-membered ring and are sensitive to the overall planarity and electronic structure of the heterocycle. The specific frequencies of these modes depend on the substitution pattern and the electronic effects of the attached groups.
Low-frequency vibrational modes below 600 cm⁻¹ correspond to torsional motions, ring-puckering vibrations, and lattice modes in the solid state [2]. These modes provide information about conformational flexibility and intermolecular interactions, though they are often difficult to assign definitively without computational support.
The intensity patterns in the infrared spectrum reflect the magnitude of the dipole moment changes associated with each vibrational mode. Strong absorptions correspond to vibrations that involve significant charge redistribution, while weak bands indicate motions with minimal dipole moment changes [2].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of individual atoms in 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine. Both proton and carbon-13 nuclear magnetic resonance data are essential for complete structural characterization.
In the proton nuclear magnetic resonance spectrum, the most distinctive feature is the extreme downfield chemical shift of any ring protons that might be present. For 1,3,4-thiadiazole compounds, the equivalent protons at the 2- and 5-positions (when present) resonate at approximately 9.12 ppm [5]. This significant downfield shift reflects the highly electron-deficient nature of the aromatic heterocycle, where the inductive effects of nitrogen and sulfur atoms create a strongly deshielded environment compared to benzene protons.
The amino proton appears as a broad signal that is highly dependent on sample concentration, temperature, and solvent [9] [3] [4]. This proton typically resonates between 5.0-7.0 ppm but can vary significantly due to intermolecular hydrogen bonding and exchange processes. The addition of deuterium oxide causes this signal to disappear due to rapid proton-deuterium exchange, providing a definitive method for identification [3] [4].
The N-methyl group represents one of the most characteristic features in the proton nuclear magnetic resonance spectrum of this compound. N-methyl groups attached to amines are particularly distinctive because they absorb as sharp three-proton singlets in the range 2.2-2.6 ppm [3] [4]. This chemical shift region is highly diagnostic for N-methylated amines and provides unambiguous evidence for the presence of this structural feature.
The tert-butyl substituent produces a characteristic nine-proton singlet around 1.2-1.4 ppm [7] [10]. This signal integrates for nine equivalent protons from the three methyl groups and appears as a sharp singlet due to the high symmetry of the tert-butyl group. The chemical shift is typical for aliphatic methyl groups that are not significantly influenced by nearby electronegative atoms.
In the carbon-13 nuclear magnetic resonance spectrum, the ring carbons of the thiadiazole system appear significantly downfield due to the electron-withdrawing effects of the heteroatoms [9] [11]. The carbon atoms at positions 2 and 5 of the thiadiazole ring typically resonate between 158-170 ppm, reflecting their electron-deficient character. These carbons are more deshielded than typical aromatic carbons due to the presence of nitrogen and sulfur atoms in the ring.
The quaternary carbon of the tert-butyl group appears around 35-40 ppm [7] [10], while the three equivalent methyl carbons resonate around 28-32 ppm. These chemical shifts are characteristic of the tert-butyl substitution pattern and provide clear evidence for this structural feature.
The N-methyl carbon typically appears around 28-35 ppm [3], which is slightly downfield from simple alkyl carbons due to the deshielding effect of the adjacent nitrogen atom. This carbon is readily distinguishable from the tert-butyl methyl carbons based on its integration pattern and chemical shift.
Carbon atoms directly attached to nitrogen show characteristic deshielding effects, appearing approximately 20 ppm downfield from their positions in comparable alkanes [3] [4]. This deshielding provides valuable information about the connectivity and electronic environment around nitrogen atoms in the molecule.
Coupling patterns in the carbon-13 spectrum, particularly with fluorine-19 if trifluoromethyl groups are present, can provide additional structural information. Quaternary carbons bearing trifluoromethyl groups show characteristic quartet splitting patterns due to carbon-fluorine coupling [2].
The nuclear Overhauser effect can provide valuable information about spatial relationships between protons in the molecule. This technique is particularly useful for confirming the substitution pattern and identifying any conformational preferences of the flexible substituents.
Raman spectroscopy complements infrared spectroscopy by providing information about vibrational modes that may be weak or forbidden in the infrared spectrum. The Raman spectrum of 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine reveals characteristic scattering bands that serve as a unique fingerprint for this compound [6] [12] [13].
The selection rules for Raman scattering differ from those of infrared absorption, making the techniques highly complementary. Vibrations that are Raman active involve changes in molecular polarizability rather than dipole moment, often leading to strong Raman bands for symmetric vibrations that are weak or absent in the infrared spectrum [6] [12].
Ring breathing modes of the thiadiazole system typically appear as strong, polarized bands around 805-820 cm⁻¹ in the Raman spectrum [6] [12]. These symmetric breathing vibrations involve the simultaneous expansion and contraction of the entire ring system and are often among the most intense features in the Raman spectrum of heterocyclic compounds.
Carbon-sulfur stretching modes manifest as very strong, polarized bands around 680-690 cm⁻¹ [6] [12] [13]. These vibrations are particularly prominent in Raman spectroscopy due to the high polarizability of the carbon-sulfur bonds. The intensity and frequency of these bands are sensitive to the electronic environment of the sulfur atom and can provide information about conjugation and electronic delocalization within the ring system.
Nitrogen-nitrogen stretching vibrations appear as strong, depolarized bands between 1140-1190 cm⁻¹ [6] [12]. The depolarized nature of these bands reflects the asymmetric character of the nitrogen-nitrogen bond within the heterocyclic framework. These frequencies are diagnostic for the 1,3,4-thiadiazole ring system and distinguish it from other diazole isomers.
Carbon-nitrogen stretching modes of the ring system produce strong, depolarized bands around 1490-1520 cm⁻¹ [6] [12]. These vibrations involve the aromatic carbon-nitrogen bonds within the heterocycle and are sensitive to the degree of π-electron delocalization. The frequency and intensity patterns provide information about the electronic structure and aromaticity of the ring system.
The amino group contributes several characteristic features to the Raman spectrum. Nitrogen-hydrogen stretching vibrations may appear as weak to medium intensity bands, though they are often less prominent in Raman than in infrared spectroscopy [6]. Amino group rocking and wagging modes can be observed in the 1000-1100 cm⁻¹ region as medium intensity, polarized bands.
Tert-butyl group vibrations produce characteristic Raman signatures, including methyl rocking modes around 750-850 cm⁻¹ and carbon-carbon stretching vibrations around 950-1000 cm⁻¹ [7]. The symmetric nature of the tert-butyl group often leads to polarized Raman bands that are readily identifiable.
Ring deformation modes appear as strong, polarized bands around 780-820 cm⁻¹ [6] [12]. These modes involve in-plane bending motions of the thiadiazole ring and are sensitive to substituent effects and ring strain. The frequencies and intensities of these modes provide information about the overall geometry and electronic structure of the heterocycle.
Low-frequency Raman bands below 600 cm⁻¹ correspond to ring torsional modes and lattice vibrations in the solid state [6] [12]. These modes are often depolarized and provide information about intermolecular interactions and crystal packing effects.
The polarization characteristics of Raman bands provide additional structural information. Polarized bands typically arise from totally symmetric vibrations, while depolarized bands correspond to non-totally symmetric modes [6] [12]. This information helps in the assignment of vibrational modes and understanding the molecular symmetry.
Temperature-dependent Raman studies can reveal information about hydrogen bonding and conformational dynamics [13]. Changes in band frequencies and intensities with temperature provide insight into intermolecular interactions and molecular flexibility.
Mass spectrometry provides crucial information about the molecular weight and structural fragmentation pathways of 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine. The fragmentation patterns observed under electron ionization conditions are highly characteristic and provide definitive structural confirmation [14] [15] [16].
The molecular ion peak of 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine appears at m/z 171, corresponding to the molecular formula C₇H₁₃N₃S [17] [18]. The intensity of the molecular ion is typically moderate to strong, indicating reasonable stability of the ionized molecule under electron impact conditions [14].
The most characteristic fragmentation pathway involves the loss of nitrogen gas (N₂) from the thiadiazole ring, producing a base peak at m/z 143 [M-28]⁺ [14] [15] [19]. This fragmentation is extremely common in 1,3,4-thiadiazole compounds and often represents the most intense peak in the mass spectrum. The resulting ion can be rationalized as either a thioketal structure or a cyclic rearrangement product, both of which contribute to the stability of this fragment [19].
Loss of the tert-butyl radical produces a significant fragment at m/z 114 [M-57]⁺ [14] [16]. This fragmentation is characteristic of compounds containing tert-butyl groups and reflects the relative stability of the tert-butyl radical. The resulting fragment retains the thiadiazole ring system with the N-methyl substituent intact.
The N-methyl group can be lost as either a methyl radical or methylamine. Loss of the methyl radical produces a fragment at m/z 156 [M-15]⁺, while loss of methylamine (CH₃NH₂) yields a fragment at m/z 140 [M-31]⁺ [14] [3]. The relative intensities of these fragments depend on the specific ionization conditions and internal energy of the molecular ion.
McLafferty rearrangement processes can occur when the tert-butyl group undergoes hydrogen transfer reactions [16]. These rearrangements involve the transfer of a γ-hydrogen from the alkyl chain to the ring system, followed by cleavage of the carbon-carbon bond. This process is particularly favorable for tert-butyl substituents due to the availability of multiple γ-hydrogen atoms.
Ring opening fragmentation can occur through several pathways. Loss of sulfur (atomic weight 32) produces fragments that correspond to [M-32]⁺ ions [14] [15]. This fragmentation involves ring opening of the thiadiazole system and is often accompanied by hydrogen rearrangements that stabilize the resulting fragment.
The thiadiazole ring itself can fragment to produce characteristic ions in the m/z 85-115 range [14] [16]. These fragments often correspond to portions of the ring system that retain nitrogen or sulfur atoms, providing additional confirmation of the heterocyclic structure.
Secondary fragmentation of the primary fragments can produce additional peaks throughout the spectrum. For example, the [M-N₂]⁺ ion can undergo further fragmentation to lose methyl radicals, amino groups, or other substituents [14] [15]. These secondary fragmentations provide detailed information about the structure and stability of the intermediate ions.
The fragmentation pattern is influenced by the substitution pattern on the thiadiazole ring. Electron-donating substituents tend to stabilize the molecular ion and reduce fragmentation, while electron-withdrawing groups can promote ring cleavage and increase the abundance of fragment ions [14] [20].
Tandem mass spectrometry experiments can provide additional structural information by selecting specific fragment ions and subjecting them to further collision-induced dissociation [15]. This technique allows for the detailed characterization of fragmentation pathways and can distinguish between isomeric structures based on their unique fragmentation patterns.
The nitrogen rule in mass spectrometry states that compounds containing an odd number of nitrogen atoms have odd molecular weights [3] [21]. Since 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine contains three nitrogen atoms, its molecular weight of 171 is odd, consistent with this rule and providing additional confirmation of the molecular formula.
High-resolution mass spectrometry can provide accurate mass measurements that confirm the elemental composition of both the molecular ion and fragment ions [15]. This information is particularly valuable for distinguishing between isobaric fragments that have the same nominal mass but different elemental compositions.